![molecular formula C12H14NNaO5S B1260791 Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)
Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Faropenem sodium is an organic molecular entity.
科学的研究の応用
1. Structural Analysis in Antibiotics Research
Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, as a member of β-lactam antibiotics, has been analyzed for its crystal structure. The study by Oyama et al. (1994) revealed unique features in its molecular structure, such as the length of certain bonds, which differ from typical penicillins and cephalosporins. This understanding contributes to the development of new antibiotics with improved efficacy and stability (Oyama et al., 1994).
2. Synthesis and Chemical Reactivity
The compound's reactivity in chemical synthesis has been explored in various studies. Bateson et al. (1986) investigated its participation in Diels–Alder and 1,3-dipolar cycloaddition reactions, leading to the creation of novel polycyclic azetidinone structures. Such studies are crucial for developing new synthetic pathways and derivatives with potential pharmaceutical applications (Bateson et al., 1986).
3. Antibiotic Structural Comparisons
Research by Dapporto et al. (1999) compared the 3D structures of this compound with other β-lactam antibiotics. This comparative analysis is vital for understanding the molecular basis of antibiotic action and designing new drugs with enhanced properties (Dapporto et al., 1999).
4. Development of New Antibiotics
Williams et al. (2005) described a practical synthesis method for a new carbapenem antibiotic, highlighting the importance of this compound in the development of new antibiotics. Their work addresses challenges in large-scale production and stability, contributing to pharmaceutical manufacturing processes (Williams et al., 2005).
5. Antibiotic Stability Studies
Hikida et al. (1993) conducted a study comparing the stability of this compound with other carbapenems and penems against renal dehydropeptidase-I. Understanding such stability is crucial for developing more effective and safer antibiotics (Hikida et al., 1993).
特性
分子式 |
C12H14NNaO5S |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6?,7+,11-;/m1./s1 |
InChIキー |
ICSAXRANXQSPQP-XVJSFZBMSA-M |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




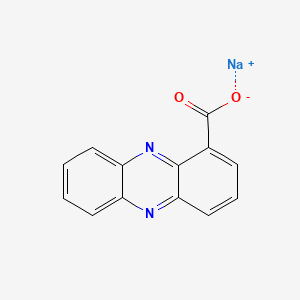

![(1R,4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1260715.png)
![(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260716.png)
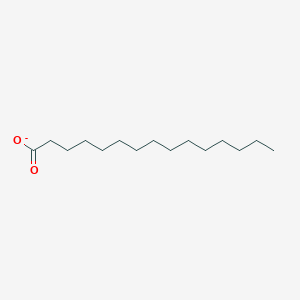
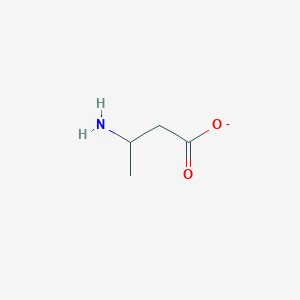
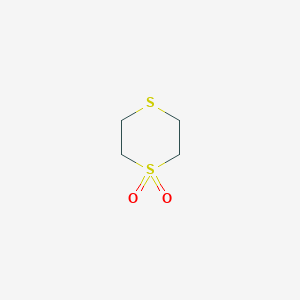
![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)
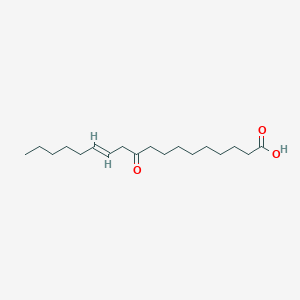
![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)


